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Dermaseptin-J4

Cat. No.: B1577008
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Description

Dermaseptin-J4 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Phasmahyla jandaia . With a sequence of 26 amino acids, it belongs to the dermaseptin family, which are known for their broad-spectrum activity against bacteria, fungi, and other pathogens . These peptides are a critical component of amphibian innate immunity and represent a promising template for developing novel anti-infective agents, particularly in the face of rising antibiotic resistance . The computed structure model of this compound, available in the AlphaFold database (AF-P86638-F1), has a global pLDDT confidence score of 88.14, indicating a highly reliable predicted structure that can significantly aid in research and design efforts . Like other dermaseptins, this compound is believed to exert its biological activity through mechanisms that target microbial membranes . Its cationic nature allows it to interact with negatively charged phospholipid head groups present on bacterial membranes. Studies on similar dermaseptins suggest it may adopt an amphipathic alpha-helical conformation in hydrophobic environments, which facilitates insertion into the lipid bilayer . This interaction can disrupt membrane integrity via "carpet-like" or pore-forming ("barrel-stave") mechanisms, leading to cell lysis and death . This mode of action makes it difficult for microbes to develop resistance, a significant advantage over conventional antibiotics . The primary research applications for this compound include investigating its potential as a broad-spectrum antimicrobial agent and exploring its mechanism of action against various Gram-negative and Gram-positive bacteria, fungi, and protozoa . Furthermore, given that several dermaseptin family peptides have demonstrated selective anticancer activity against a range of human cancer cell lines, such as MCF-7 and PC-3, this compound is also a candidate for oncology research . Its relatively short sequence provides a valuable scaffold for structural-activity relationship (SAR) studies and the design of novel peptide analogs with optimized properties, such as enhanced potency and reduced cytotoxicity . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

ALWKDMLSGIGKLAGQAALGAVKTLV

Origin of Product

United States

Origin, Isolation, and Biosynthesis of Dermaseptins

Discovery and Identification from Phyllomedusa Species and Other Amphibian Genera

The initial discovery of the dermaseptin (B158304) family occurred in 1991 with the isolation of Dermaseptin-S1 from the skin of the waxy monkey tree frog, Phyllomedusa sauvagii. mdpi.commdpi.com This 34-amino acid peptide demonstrated potent lethal activity against filamentous fungi, which are known to cause opportunistic infections. mdpi.commdpi.com Following this, numerous other dermaseptins have been identified from various Phyllomedusa species, including Phyllomedusa bicolor, Pithecopus hypochondrialis (formerly Phyllomedusa), Phyllomedusa palliata, Phyllomedusa camba, and Callimedusa duellmani (formerly Phyllomedusa). mdpi.comfrontiersin.orgnih.govresearchgate.net

While the Phyllomedusa genus is the primary source, dermaseptin-like peptides have also been found in other amphibian genera, such as Agalychnis and Pachymedusa. nih.govnih.govresearchgate.net For instance, a dermaseptin-related peptide was identified in the skin secretion of the Central American red-eyed leaf frog, Agalychnis callidryas. nih.gov The study of skin secretions from Pachymedusa dacnicolor also revealed the presence of novel dermaseptin-like antimicrobial peptides. researchgate.netresearchgate.net This distribution across different, albeit related, genera highlights the evolutionary significance of these defense molecules in amphibians. The peptides isolated from different species often exhibit variations in their amino acid sequences, leading to a diverse arsenal (B13267) of antimicrobial agents. nih.govembrapa.br

Table 1: Examples of Dermaseptin Peptides and their Origins

Peptide Name Originating Species
Dermaseptin-S1 Phyllomedusa sauvagii
Dermaseptin-PH Pithecopus hypochondrialis
Dermaseptin-PP Phyllomedusa palliata
DRS-CA-1 Phyllomedusa camba
DRS-DU-1 Callimedusa duellmani
Dermaseptin B2 Phyllomedusa bicolor
DRP-AC4 Agalychnis callidryas
DMS-DA5 Pachymedusa dacnicolor

Peptidomic and Transcriptomic Approaches in Dermaseptin Identification and Characterization

Modern analytical techniques, particularly peptidomics and transcriptomics, have revolutionized the discovery and characterization of dermaseptins. wikipedia.org Peptidomic analysis involves the direct study of the peptide content of the frog's skin secretion. This is often achieved by collecting the secretion, separating the peptides using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), and then analyzing them with mass spectrometry (MS). mdpi.comfrontiersin.orgnih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of the peptides, providing crucial information for determining their amino acid sequence. mdpi.commdpi.com

Transcriptomic approaches, on the other hand, focus on the genetic blueprint of these peptides. By constructing a cDNA library from the frog's skin tissue, researchers can identify the messenger RNA (mRNA) molecules that encode for dermaseptin precursors. mdpi.comnih.gov Techniques like "shotgun" cloning and Rapid Amplification of cDNA Ends (RACE-PCR) are employed to obtain the full-length nucleotide sequences of these precursors. mdpi.comnih.gov

The integration of peptidomic and transcriptomic data is a powerful strategy. nih.gov The nucleotide sequence from transcriptomics predicts the amino acid sequence of the mature peptide. This predicted structure can then be confirmed by matching the mass and fragmentation pattern obtained from the peptidomic analysis of the natural peptide. mdpi.comnih.gov This combined approach ensures the accurate identification of novel dermaseptins and provides insights into their biosynthesis and post-translational modifications. nih.gov

Precursor Architecture and Gene Expression Profiles of Dermaseptins

Dermaseptins are synthesized as larger precursor proteins, known as prepro-dermaseptins, before being processed into their final, active form. nih.govkambonomad.com The architecture of these precursors is highly conserved across different dermaseptin family members. capes.gov.brkambonomad.com A typical dermaseptin precursor consists of several distinct domains:

A Signal Peptide: Located at the N-terminus, this is a hydrophobic sequence of approximately 22 amino acids. mdpi.comiiitd.edu.inmdpi.com This "secretory cassette" directs the precursor protein into the secretory pathway of the cell. researchgate.net

An Acidic Propiece: Following the signal peptide is an acidic spacer region, rich in glutamic acid residues. capes.gov.briiitd.edu.inmdpi.com This domain is thought to play a role in the proper folding and processing of the precursor.

A Processing Signal: A pair of basic amino acid residues, typically Lysine-Arginine (-KR-), separates the acidic propiece from the mature peptide sequence. mdpi.comiiitd.edu.inmdpi.com This site is recognized by proprotein convertase enzymes.

The Mature Peptide Sequence: This is the C-terminal domain that, after cleavage, becomes the active dermaseptin peptide. mdpi.comiiitd.edu.in The sequence of this domain is highly variable, giving rise to the diversity of dermaseptins. nih.govkambonomad.com

The genes encoding dermaseptins exhibit a conserved structural organization. For example, the gene for Dermaseptin B2 has a two-exon structure, separated by a small intron. nih.gov Exon 1 encodes the signal peptide and the initial part of the acidic propiece, while Exon 2 encodes the remainder of the precursor, including the mature peptide sequence. researchgate.netnih.gov This genetic structure, with the signal peptide and the functional peptide on separate exons, allows for the evolution of diverse antimicrobial peptides while maintaining a conserved secretory mechanism. nih.gov

Table 2: Conserved Features of Dermaseptin Precursors

Precursor Domain Typical Length/Composition Function
Signal Peptide ~22 amino acids, hydrophobic Directs protein to secretory pathway
Acidic Propiece Rich in Glutamic acid Assists in folding and processing
Processing Signal Lysine-Arginine (-KR-) Cleavage site for enzymes
Mature Peptide 27-34 amino acids, variable The final, active antimicrobial peptide

Post-Translational Modifications and Maturation Pathways of Dermaseptin Precursors

For the inactive prepro-dermaseptin to become a biologically active peptide, it must undergo a series of post-translational modifications. The primary event in the maturation pathway is the enzymatic cleavage of the precursor protein. mdpi.com Proprotein convertases recognize and cut at the Lysine-Arginine (-KR-) processing site, releasing the mature dermaseptin peptide from the N-terminal signal peptide and acidic propiece. mdpi.comnih.gov

A crucial and common post-translational modification for many dermaseptins is C-terminal amidation. mdpi.comnih.gov The precursor sequence often contains a glycine (B1666218) residue immediately following the C-terminal amino acid of the mature peptide. iiitd.edu.inmdpi.com This glycine acts as an amide donor, and through a two-step enzymatic process, the C-terminus of the peptide is amidated. mdpi.comnih.gov This amidation is significant as it removes the negative charge of the C-terminal carboxyl group and can enhance the peptide's net positive charge, which is often important for its antimicrobial activity. mdpi.com The presence of this amidation is typically confirmed through mass spectrometry analysis, which will show a corresponding mass shift. mdpi.comiiitd.edu.in

The combination of proteolytic cleavage and C-terminal amidation transforms the genetically encoded precursor into the mature, functional dermaseptin peptide ready to be secreted from the frog's skin glands. mdpi.comnih.gov

Molecular Architecture and Conformational Dynamics of Dermaseptin Peptides

Primary Sequence Analysis and Amino Acid Compositional Characteristics of Dermaseptins

The primary structure of Dermaseptin-J4 is a single polypeptide chain composed of 26 amino acids. cpu-bioinfor.org The specific sequence is:

Ala-Leu-Trp-Lys-Asp-Met-Leu-Ser-Gly-Ile-Gly-Lys-Leu-Ala-Gly-Gln-Ala-Ala-Leu-Gly-Ala-Val-Lys-Thr-Leu-Val cpu-bioinfor.org

A detailed analysis of its amino acid composition reveals a significant proportion of hydrophobic residues, interspersed with cationic and polar residues. This compositional characteristic is a hallmark of many membrane-active antimicrobial peptides.

Table 1: Amino Acid Composition of this compound

Amino Acid 3-Letter Code 1-Letter Code Count Percentage (%)
Alanine (B10760859) Ala A 4 15.38
Leucine (B10760876) Leu L 4 15.38
Glycine (B1666218) Gly G 3 11.54
Lysine (B10760008) Lys K 3 11.54
Valine Val V 2 7.69
Threonine Thr T 1 3.85
Tryptophan Trp W 1 3.85
Aspartic Acid Asp D 1 3.85
Methionine Met M 1 3.85
Serine Ser S 1 3.85
Isoleucine Ile I 1 3.85
Glutamine Gln Q 1 3.85
Total 26 100

This table was generated based on the primary sequence of this compound.

Dermaseptins are generally cationic peptides, a feature conferred by the presence of basic amino acid residues such as lysine. nih.gov In this compound, the presence of three lysine residues and one aspartic acid residue results in a net positive charge at physiological pH, which is crucial for its initial interaction with negatively charged microbial membranes.

Secondary Structure Elucidation in Membrane-Mimetic Environments

In aqueous solutions, dermaseptins are typically unstructured. nih.gov However, upon encountering a membrane-mimetic environment, such as the lipid bilayer of a microorganism, they undergo a conformational change to adopt a predominantly α-helical secondary structure. nih.govnih.gov While specific experimental data on the secondary structure of this compound is not extensively documented, its amino acid sequence strongly suggests a high propensity for forming an α-helix. This is a common characteristic of the dermaseptin (B158304) family. nih.govmedchemexpress.com

The α-helical conformation of dermaseptins is crucial for their biological activity. glpbio.com This structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. wikipedia.orgnih.gov The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face, which contains the cationic residues, remains exposed to the aqueous environment or interacts with the polar head groups of the phospholipids (B1166683). This amphipathic nature facilitates the peptide's insertion into and disruption of the microbial membrane. nih.gov For many dermaseptins, the α-helical content can be as high as 80% in hydrophobic environments. medchemexpress.comglpbio.com

Structural Motifs and Conserved Residues Influencing Peptide Function

The primary sequence of this compound contains specific structural motifs and conserved residues that are known to be critical for the function of dermaseptin peptides.

Tryptophan Residue: this compound possesses a tryptophan (Trp) residue at position 3. The presence and position of tryptophan are often important for the activity of antimicrobial peptides. The bulky, hydrophobic indole (B1671886) side chain of tryptophan has a strong preference for the interfacial region of lipid bilayers, acting as an anchor to position the peptide at the membrane surface. In some dermaseptins, the tryptophan residue at the N-terminus is a key determinant of their lytic activity. nih.gov

Lysine Distribution: The three lysine (Lys) residues in this compound are distributed along the peptide chain at positions 4, 12, and 23. This spacing is critical for creating the cationic face of the amphipathic helix. The positive charges of the lysine residues are essential for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. nih.govmdpi.com The strategic placement of these cationic residues ensures a strong interaction with the target membrane, which is a prerequisite for its disruptive action.

Oligomerization and Aggregation Behaviors in Solution and Their Functional Implications

The aggregation state of a dermaseptin can have significant functional implications. For instance, in the case of Dermaseptin S4, aggregation in solution has been linked to a reduction in its antibacterial activity. nih.govnih.gov It is thought that large aggregates may have difficulty penetrating the outer layers of the bacterial cell wall to reach their target, the plasma membrane. nih.gov Conversely, the monomeric form of the peptide is more readily able to diffuse and interact with the microbial membrane. Therefore, factors that modulate the equilibrium between the monomeric and aggregated states can significantly impact the peptide's efficacy and spectrum of activity. The N-terminal domain of Dermaseptin S4 has been identified as being responsible for its oligomerization in solution. nih.govnih.gov

Broad Spectrum Biological Activities of Dermaseptins

Antimicrobial Efficacy against Bacterial Pathogens

Dermaseptin-J4 exhibits potent antimicrobial activity against a wide range of bacterial pathogens. frontiersin.orgglpbio.com Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. nih.govmdpi.com This interaction is facilitated by the peptide's positive charge, which promotes binding to the negatively charged components of bacterial membranes, and its amphipathic nature, which allows it to insert into and permeabilize the lipid bilayer. mdpi.com This disruption leads to the leakage of cellular contents and ultimately, cell death. nih.gov

Activity against Gram-Positive Bacterial Strains

This compound and its derivatives have demonstrated significant efficacy against various Gram-positive bacteria. nih.gov Studies have shown that modifications to the peptide's structure, such as amino acid substitutions, can enhance its activity against these strains. capes.gov.br For instance, certain derivatives of the related dermaseptin (B158304) S4 have shown potent activity against clinical isolates of Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) of the dermaseptin S4 derivative, K4K20-S4, against S. aureus has been reported to be in the range of 1 to 4 µg/ml. nih.gov Another study reported that the MIC of pexiganan, a synthetic analog of a different antimicrobial peptide, against S. aureus is 8 μg/ml. frontiersin.org

Table 1: Antimicrobial Activity of Dermaseptin Derivatives against Gram-Positive Bacteria

Bacterial Strain Peptide MIC (µg/mL) Reference
Staphylococcus aureus K4K20-S4 1 - 4 nih.gov
Staphylococcus aureus Pexiganan 8 frontiersin.org

Activity against Gram-Negative Bacterial Strains

This compound and its analogs also exhibit strong bactericidal effects against Gram-negative bacteria. nih.govcapes.gov.br Similar to their action on Gram-positive bacteria, these peptides target the bacterial membrane. nih.gov Research on dermaseptin S4 derivatives has revealed that specific chemical modifications can lead to potent activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. capes.gov.brnih.gov For example, the MIC of the K4K20-S4 derivative against clinical isolates of E. coli was found to be between 1 and 16 µg/ml, and against P. aeruginosa, it was 1 to 4 µg/ml. nih.gov Another study demonstrated that a novel dermaseptin, SS1, was broadly effective against Gram-negative bacteria. mdpi.com Furthermore, the MIC of Dermaseptin B2 against E. coli ATCC 8739 was reported as 3.75 µg/mL. mdpi.com

Table 2: Antimicrobial Activity of Dermaseptin Derivatives against Gram-Negative Bacteria

Bacterial Strain Peptide MIC (µg/mL) Reference
Escherichia coli K4K20-S4 1 - 16 nih.gov
Pseudomonas aeruginosa K4K20-S4 1 - 4 nih.gov
Escherichia coli ATCC 8739 Dermaseptin B2 3.75 mdpi.com

Efficacy against Multidrug-Resistant (MDR) Bacterial Isolates

A critical area of research is the activity of dermaseptins against multidrug-resistant (MDR) bacteria. nih.gov Several studies have highlighted the potential of dermaseptin derivatives to combat these challenging pathogens. nih.govminciencias.gov.co

Acinetobacter baumannii : Derivatives of dermaseptin S4 and B2 have shown significant antibacterial effects against MDR Acinetobacter baumannii. nih.govnih.gov The MICs of these analogs ranged from 3.125 to 12.5 μg/mL. nih.govnih.govresearchgate.netresearchgate.net The most effective peptide, K4K20S4, displayed an MIC of approximately 3.125 μg/mL. mdpi.com

Methicillin-Resistant Staphylococcus aureus (MRSA) : Dermaseptin derivatives have shown promise against MRSA. minciencias.gov.conih.gov An in silico and in vitro evaluation of a dermaseptin peptide showed a minimum inhibitory concentration of >12.5 µM against MRSA strains. minciencias.gov.co Another study found that an acetone (B3395972) extract from Canarium odontophyllum leaves had an MIC of 312.5 µg/ml against the MRSA strain Mu50. phytopharmajournal.com Furthermore, the combination of cationic nanostructured lipid carriers with oxacillin (B1211168) demonstrated a synergistic effect, reducing the minimum bactericidal concentration (MBC) of oxacillin against MRSA from 250 to 62.5 μg/ml. frontiersin.org

Pseudomonas aeruginosa : Derivatives of dermaseptin S4 have also been shown to be effective against P. aeruginosa, with some derivatives exhibiting in vivo bactericidal activity. nih.govresearchgate.net

Antifungal and Anti-Yeast Properties

Dermaseptins, including their derivatives, possess notable antifungal and anti-yeast capabilities. frontiersin.orgglpbio.com They exert a lytic action against pathogenic fungi and yeasts at micromolar concentrations. glpbio.com Research on dermaseptin S4 analogues has demonstrated their activity against fungi such as Cryptococcus neoformans and Aspergillus fumigatus. ajol.infoacademicjournals.orgresearchgate.net Studies have indicated that the N-terminus of the peptide is essential for its antifungal activity. ajol.infoacademicjournals.orgresearchgate.net

Antiprotozoal Activities

The biological activities of dermaseptins extend to antiprotozoal effects. frontiersin.orgnih.govglpbio.com Various dermaseptin peptides and their derivatives have been shown to be effective against a range of protozoan parasites. nih.govempendium.com

Leishmania : Dermaseptin 01 (DS 01) has demonstrated leishmanicidal activity, causing the death of all Leishmania metacyclic promastigote cells within 45 minutes of exposure. nih.gov Studies have also been conducted to assess the activity of dermaseptin derivatives against Leishmania major. researchgate.net

Trypanosoma cruzi : Dermaseptin from Phyllomedusa oreades (DRS-O1) has shown activity against Trypanosoma cruzi. nih.gov

Antimalarial Activity : Derivatives of dermaseptin S4 have been investigated for their antimalarial properties, showing the ability to inhibit parasite growth. nih.gov The substituted analog K4K20-S4 was found to be the most potent, with a 50% inhibitory concentration (IC50) of 0.2 μM. nih.gov

Antiviral Effects

Dermaseptins have also been identified as having antiviral properties. frontiersin.orgnih.gov Research has focused on their ability to inhibit the infectivity of various viruses.

Herpes Simplex Virus (HSV) : Dermaseptin S4 and its derivatives have demonstrated antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), including acyclovir-resistant strains. nih.govmdpi.comresearchgate.netnih.govnih.gov The mechanism of action appears to be at a very early stage of the viral multiplication cycle, likely at the virus-cell interface. nih.gov The K4K20S4 derivative exhibited the highest antiviral activity against HSV-2. researchgate.net

Zika Virus (ZIKV) : Analogs of dermaseptin S4 have shown antiviral activity against the Zika virus, with some derivatives reducing infection by approximately 90% at concentrations as low as 3 to 6.25 μg/ml. nih.gov The antiviral action is thought to involve inhibition of the initial stages of virus infection. nih.gov

Human Immunodeficiency Virus (HIV) : Dermaseptin S4 has been shown to inhibit HIV-1 infectivity in vitro by disrupting the integrity of the virion. pasteur.fr

Immunomodulatory Properties (e.g., Modulation of Host Defense Mechanisms, Interactions with Immune System Components)

Antimicrobial peptides, including dermaseptins, are key components of the innate host defense system, not only for their direct microbicidal effects but also for their ability to modulate immune responses. frontiersin.org The dermaseptin family is known to possess immunomodulatory effects. nih.gov For example, Dermaseptin-01 has been shown to increase the phagocytic capacity and hydrogen peroxide production by macrophages in mice. nih.gov Other dermaseptins can act as chemoattractants, recruiting immune cells like leukocytes to the site of infection. mdpi.com These peptides participate in host defense by providing danger signals that activate the innate immune system. mdpi.com

While This compound , isolated from the frog Phasmahyla jandaia, is listed in peptide databases as having potential immunomodulatory activity, specific scientific studies detailing its mechanisms of action are currently unavailable. frontiersin.orgembrapa.br There is no published research that elaborates on how this compound modulates host defense mechanisms or interacts with specific components of the immune system. Therefore, a detailed account of its immunomodulatory profile cannot be provided at this time.

Mechanistic Insights into Dermaseptin Action

Membrane Interaction and Disruption Mechanisms

The primary target for the dermaseptin (B158304) family of peptides is the microbial cell membrane. google.com Their lytic activity is initiated by a series of interactions that ultimately compromise membrane integrity, leading to cell death. researchgate.netnih.gov This process is driven by the peptide's physicochemical properties, particularly its cationic and amphipathic nature.

Electrostatic Interactions with Phospholipid Bilayers

The initial step in the antimicrobial action of dermaseptins is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. mdpi.comcore.ac.uk Microbial surfaces are rich in anionic molecules, such as phosphatidylglycerol, cardiolipin, and teichoic acids in Gram-positive bacteria, and the lipopolysaccharide (LPS) layer in Gram-negative bacteria, which gives them a net negative charge. core.ac.uk

Dermaseptins are cationic peptides, containing multiple positively charged amino acid residues like lysine (B10760008). researchgate.net This positive charge facilitates a strong, albeit non-specific, electrostatic binding to the anionic phospholipid headgroups of the target membrane. core.ac.uknih.gov This interaction is the crucial first step that concentrates the peptides on the microbial surface, a prerequisite for subsequent disruptive actions. mdpi.com In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in a neutral surface charge which minimizes electrostatic attraction and contributes to the peptides' selectivity for microbial cells over host cells. core.ac.uk

Pore Formation Models (e.g., Barrel-Stave, Carpet Models)

Following the initial electrostatic binding, dermaseptins disrupt the membrane through mechanisms that are generally described by several models. The specific model a peptide follows can depend on its structure, concentration, and the lipid composition of the target membrane.

The Barrel-Stave Model: In this model, the peptides, which adopt an α-helical conformation, insert themselves perpendicularly into the lipid bilayer. mdpi.comntu.edu.sg Multiple peptide molecules then aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the amphipathic helices face outward, interacting with the lipid core of the membrane, while the hydrophilic surfaces face inward, lining a central aqueous channel. ntu.edu.sg This channel allows the unregulated passage of water and ions, disrupting the cell's osmotic balance. mdpi.com

The Carpet Model: This is the most widely cited model for dermaseptins. mdpi.comntu.edu.sg In this mechanism, the peptides bind to the membrane surface and lie parallel to the lipid bilayer, forming a "carpet-like" layer. mdpi.comnih.gov This binding is initially driven by electrostatic forces. As the peptide concentration on the surface reaches a critical threshold, they disrupt the membrane in a detergent-like manner. ntu.edu.sg This process causes a loss of bilayer integrity, leading to the formation of transient holes, micelles, or the complete disintegration of the membrane, without the formation of discrete, stable pores. ntu.edu.sgnih.gov The carpet model was first proposed to explain the action of dermaseptin. mdpi.com

The Toroidal Pore Model: This model is a hybrid of the barrel-stave and carpet models. The peptides insert into the membrane, but instead of forming a discrete protein-only channel, they induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, forming a pore lined by both the peptides and the lipid headgroups. ntu.edu.sgnih.gov This creates a "wormhole" that disrupts membrane structure and allows cytoplasmic contents to leak out. nih.gov

Membrane Permeabilization and Subsequent Cellular Leakage

Regardless of the precise model, the unifying outcome of the interaction between dermaseptins and the microbial membrane is permeabilization. researchgate.netgoogle.comnih.gov The formation of pores or the general disintegration of the bilayer structure leads to a loss of the membrane's barrier function. nih.gov This results in the rapid efflux of essential intracellular components, such as ions (e.g., K+), ATP, and even larger molecules like proteins and nucleic acids. ntu.edu.sg Simultaneously, there is an influx of water and extracellular ions, leading to a collapse of the electrochemical gradients across the membrane, disruption of cellular processes, and ultimately, cell death. mdpi.com

Putative Intracellular Target Interactions and Affected Cellular Pathways

While the primary mechanism of action for most dermaseptins is membrane disruption, some evidence suggests that antimicrobial peptides can also translocate across the membrane and interact with intracellular targets. mdpi.com For some AMPs, this can include the inhibition of DNA, RNA, or protein synthesis. researchgate.net However, for the dermaseptin family, the effects are predominantly linked to membrane permeabilization.

Some studies on dermaseptin S1 have shown that it can stimulate the microbicidal activities of host immune cells, such as neutrophils, by inducing a respiratory burst and the release of myeloperoxidase. nih.gov Another family member, Dermaseptin S9, has been shown to be chemotactic for human leukocytes. nih.gov These findings suggest that in addition to direct killing, dermaseptins may modulate the host's immune response. It is plausible that Dermaseptin-J4 could have similar immunomodulatory roles, though specific research is required.

Specific Molecular Binding Events (e.g., Lipopolysaccharide (LPS) Binding)

For Gram-negative bacteria, the outer membrane presents an additional barrier, with its outer leaflet composed primarily of lipopolysaccharide (LPS). LPS is a potent endotoxin (B1171834) that can trigger a strong inflammatory response in mammals. plos.orgplos.org Several studies have demonstrated that members of the dermaseptin family, such as Dermaseptin-S4, can bind directly to LPS. nih.govnih.gov

This binding has two significant consequences. First, it facilitates the peptide's passage across the outer membrane to reach its ultimate target, the inner cytoplasmic membrane. Second, by binding to and neutralizing LPS, the peptide can suppress the host's inflammatory response that would normally be triggered by the release of this endotoxin from killed bacteria. nih.gov This dual function of microbial killing and inflammation dampening makes these peptides particularly interesting. The ability to bind LPS is a key event for activity against Gram-negative bacteria and is likely a property shared by this compound.

Relationship between Peptide Conformation and Mechanistic Pathways

The biological activity of dermaseptins is intrinsically linked to their three-dimensional structure. In aqueous solutions, these peptides are typically unstructured. mdpi.com However, upon encountering a membrane environment, they adopt a distinct, amphipathic α-helical conformation. researchgate.netnih.gov This structure is critical for their function.

The amphipathic α-helix positions hydrophobic (non-polar) amino acid residues on one face of the helix and hydrophilic (polar and charged) residues on the opposite face. This segregation of residues allows the peptide to interact favorably with both the hydrophobic lipid core and the polar headgroups of the membrane bilayer. nih.gov The hydrophobic face can insert into the non-polar interior of the membrane, while the cationic hydrophilic face can interact with the anionic lipid headgroups and the aqueous environment. researchgate.netcore.ac.uk

Studies have shown that the stability of this helical conformation correlates with the peptide's lytic activity. mdpi.com Furthermore, modifications that alter the peptide's structure, such as N-acylation or changes in amino acid sequence, can significantly impact its aggregation properties and its affinity for the membrane, thereby modulating its antimicrobial potency and selectivity. rcsb.orgresearchgate.net Therefore, the transition from a random coil to an α-helix is a crucial step that enables dermaseptins, including presumably this compound, to execute their membrane-disrupting mechanisms.

Data Tables

Table 1: Antimicrobial Activity of Representative Dermaseptin S4 Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for several derivatives of Dermaseptin S4 against various microorganisms, illustrating the potent and broad-spectrum activity characteristic of the dermaseptin family. Data is compiled from published research. researchgate.netresearchgate.net

PeptideS. aureus (µg/mL)P. aeruginosa (µg/mL)E. coli (µg/mL)
Dermaseptin S4 32128128
S4(1-16) 166432
K4S4(1-16) 81616
S4(5-28) 128>128>128

Structure Activity Relationships Sar and Rational Design of Dermaseptin Analogs

Impact of Amino Acid Substitutions on Biological Activity Profiles

Key findings from studies on dermaseptin (B158304) analogs, which are relevant to Dermaseptin-J4 due to high sequence homology, reveal the following:

Cationic Residue Enhancement: Increasing the net positive charge through the substitution of neutral or acidic amino acids with cationic residues like lysine (B10760008) (K) or arginine (R) has been a common and effective strategy. For instance, in analogs of Dermaseptin S4 (DRS-S4), replacing methionine (M) at position 4 and asparagine (N) at position 20 with lysine (K) to create K₄K₂₀S4 resulted in a significant enhancement of antibacterial activity. mdpi.comnih.gov This is attributed to the enhanced electrostatic attraction between the positively charged peptide and the negatively charged bacterial membranes. mdpi.com Similarly, substituting tryptophan (W) at position 3 and serine (S) at position 4 of Dermaseptin B2 (DRS-B2) with lysine created K₃K₄B2, which also showed increased antibacterial potency. nih.gov

Hydrophobicity Modulation: The hydrophobicity of the peptide is another critical parameter. Substitutions can alter the hydrophobic moment and the peptide's ability to insert into and disrupt microbial membranes. For example, replacing two neutral amino acids with the more hydrophobic amino acid leucine (B10760876) (L) in a Dermaseptin-PS3 analog (L¹⁰,¹¹-DPS3) enhanced its antimicrobial and anticancer activities. nih.gov However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased hemolytic activity and cytotoxicity towards mammalian cells. nih.gov

Selective Amino Acid Replacement: Specific amino acid substitutions can lead to discriminative activity against different types of bacteria. For example, modifying the N-terminal sequence of a 13-mer dermaseptin derivative, K₄-S4(1-13), by conjugating aminoacyl-lysin moieties led to potent activity against Gram-negative bacteria while being inactive against Gram-positive bacteria. Conversely, acylating a substituted analog, M₄-S4(1-13), resulted in potent activity against Gram-positive bacteria but inactivity against Gram-negative bacteria. creative-peptides.com

These studies underscore the profound impact of single or multiple amino acid substitutions on the biological activity profile of dermaseptin analogs.

Table 1: Impact of Amino Acid Substitutions on the Biological Activity of Dermaseptin Analogs

AnalogParent PeptideSubstitution(s)Key FindingReference
K₄K₂₀S4Dermaseptin S4M4K, N20KIncreased antibacterial activity by two orders of magnitude compared to the native peptide. nih.gov
K₃K₄B2Dermaseptin B2W3K, S4KEnhanced antibacterial potency against Acinetobacter baumannii. nih.gov
L¹⁰,¹¹-DPS3Dermaseptin-PS3Replacement of two neutral amino acids with LeucineEnhanced antimicrobial and anticancer activities. nih.gov
DRP-AC4aDRP-AC4Replacement of non-charged alanine (B10760859) with lysineSignificantly increased potency against bacteria. mdpi.com

Role of Peptide Length and Truncations on Efficacy

The length of a peptide is a crucial determinant of its secondary structure, stability, and biological function. Studies on dermaseptin analogs have extensively explored the effects of truncating the peptide chain from either the N- or C-terminus.

Research has consistently shown that the N-terminal region of dermaseptins is essential for their antimicrobial activity. nih.gov This region typically forms an amphipathic α-helix that is responsible for the initial interaction with and disruption of the bacterial cell membrane. researchgate.net

Key findings on the role of peptide length and truncations include:

N-terminal Truncation: Deletion of residues from the N-terminus generally leads to a significant loss of antimicrobial activity. This highlights the critical role of the N-terminal amphipathic helix in the peptide's mechanism of action. nih.gov

C-terminal Truncation: In contrast, the C-terminal region of many dermaseptins is more variable and often less structured. Truncating the C-terminus can have varied effects. For instance, a 19-mer truncated N-terminal derivative of Dermaseptin-PC (DMPC-19) retained similar antimicrobial potency to the parent peptide but exhibited significantly decreased hemolytic activity. nih.gov Further truncation to a 10-mer derivative (DMPC-10A), with an optimized positive charge and a C-terminal cyclohexylalanine (Cha) to enhance hydrophobicity, also maintained the antimicrobial activity of the parent peptide. nih.gov

Optimal Length for Activity: Studies on Dermaseptin S4 have shown that truncated derivatives of 13 to 16 amino acids can still be active against microorganisms. nih.gov In fact, a 15-mer version of Dermaseptin S4 displayed maximal antibacterial activity, being two orders of magnitude more potent than the native peptide. nih.gov However, shorter sequences, typically less than 13 amino acid residues, often experience a significant reduction in antimicrobial activity. mdpi.com

These findings suggest that it is possible to design shorter, more cost-effective dermaseptin analogs by truncating the C-terminal region while preserving or even enhancing their therapeutic properties.

Influence of Net Charge and Hydrophobicity on Biological Selectivity and Potency

The interplay between net positive charge and hydrophobicity is a defining factor in the biological selectivity and potency of dermaseptin analogs. A well-balanced amphipathic structure is crucial for their ability to preferentially target and disrupt microbial membranes over host cell membranes.

Net Positive Charge: An increase in the net positive charge generally enhances the initial electrostatic attraction of the peptide to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This often translates to increased antimicrobial potency. For example, increasing the positive charge of Dermaseptin S4 analogs led to decreased hemolytic activity while maintaining high biological activity. nih.gov

Hydrophobicity: Hydrophobicity drives the insertion of the peptide into the lipid bilayer of the cell membrane, leading to its disruption. However, excessive hydrophobicity can result in non-specific interactions with mammalian cell membranes, which are predominantly zwitterionic, leading to increased hemolysis and cytotoxicity. nih.gov Therefore, optimizing hydrophobicity is key to achieving selectivity.

Balancing Charge and Hydrophobicity for Selectivity: Rational design strategies often focus on modulating these two parameters to maximize antimicrobial efficacy while minimizing toxicity. For instance, truncating the C-terminus of Dermaseptin S4 analogs and simultaneously increasing the positive charge of the N-terminal domain resulted in shorter peptides with selective activity against microbes and reduced toxicity toward human red blood cells. nih.gov Studies have shown that a higher net positive charge can improve the antimicrobial activity and broaden the spectrum of dermaseptins. lifetein.com

Engineering of N-terminal and C-terminal Regions for Modulated Activity

Modifications at the N- and C-termini of peptides can significantly impact their stability, conformation, and biological activity.

N-terminal Modifications: The N-terminal domain of dermaseptins is crucial for their interaction with bacterial membranes. mdpi.com Modifications in this region can fine-tune their activity. For example, N-terminal acetylation, which removes the positive charge at this end, can increase peptide stability by preventing degradation by aminopeptidases. researchgate.net Acylation of the N-terminus with fatty acids has also been shown to modulate the peptide's hydrophobicity and antimicrobial properties. Replacing the N-terminal dipeptide of a 15-mer Dermaseptin S4 derivative with heptanoic acid or aminododecanoic acid resulted in improved bactericidal properties. nih.gov

C-terminal Modifications: The C-terminus of many naturally occurring peptides is amidated. nih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability against enzymatic degradation by carboxypeptidases and increase its biological activity. researchgate.netnih.gov The C-terminal glycine (B1666218) residue in the precursor peptide of Dermaseptin-PC acts as an amide donor for the mature peptide. nih.gov Retaining the C-terminal amide in truncated derivatives, such as DMPC-19, can help to increase the net positive charge and maintain an intact hydrophobic face. nih.gov

Development of Cyclic and Constrained Dermaseptin Derivatives for Enhanced Properties

To overcome limitations of linear peptides, such as susceptibility to proteolysis and conformational flexibility, researchers have explored the development of cyclic and constrained derivatives.

Cyclization Strategies: Cyclization can be achieved by forming a peptide bond between the N- and C-termini or by introducing disulfide bridges between cysteine residues. This conformational constraint can lead to increased stability against proteases and a more defined three-dimensional structure, which can enhance receptor binding and biological activity. biosynth.comactascientific.com Studies on cyclic antimicrobial peptides have shown that they often exhibit higher antibacterial activities compared to their linear counterparts. biosynth.com While specific examples of cyclic this compound are not widely reported, the principles of cyclization are applicable to the dermaseptin family. For instance, a study on short linear fragments of Dermaseptin S4 and their cyclic analogs found that while cyclization did not remarkably change the minimum inhibitory concentration (MIC), it did confer a substantial increase in antimicrobial potency in some cases. nih.gov

Constrained Peptides: Introducing conformational constraints through methods other than cyclization, such as the incorporation of specific amino acids that induce turns or the use of chemical linkers, can also enhance peptide properties. nih.gov These constraints can lock the peptide into its bioactive conformation, leading to improved potency and selectivity. The design of such constrained peptides often relies on understanding the bioactive conformation of the linear parent peptide.

Rational Design Strategies for Optimizing Biological Performance

The overarching goal of SAR studies is to inform the rational design of new molecules with superior biological performance. For dermaseptin analogs, this typically involves enhancing antimicrobial activity while minimizing toxicity to host cells.

Key rational design strategies include:

Template-Based Design: Using the native peptide sequence as a template, specific modifications are introduced based on known SAR principles. This includes amino acid substitutions to increase cationicity and optimize hydrophobicity, as well as truncations to create smaller, more efficient peptides. mdpi.com

Structure-Based Design: When the three-dimensional structure of the peptide or its complex with a target is known, computational methods like molecular dynamics simulations can be used to predict the effects of modifications and guide the design of new analogs with improved properties.

De Novo Design: This approach involves designing peptides from scratch based on fundamental principles of protein structure and function, rather than starting from a native sequence. The aim is to create peptides with desired properties like a specific secondary structure (e.g., an amphipathic α-helix) and an optimal balance of charge and hydrophobicity. nih.gov

Hybridization and Fusion: Combining motifs from different peptides can lead to new molecules with enhanced or novel activities. For example, fusing a cell-penetrating peptide like TAT to a dermaseptin analog was shown to improve its biological activity. lifetein.com

These rational design approaches, fueled by a deep understanding of the structure-activity relationships within the dermaseptin family, hold great promise for the development of next-generation antimicrobial agents.

Advanced Preclinical Research Modalities and Methodologies in Dermaseptin Studies

In Vitro Models for Efficacy Assessment

Cell-Based Assays for Antimicrobial and Antineoplastic Activity

Cell-based assays are fundamental in the preclinical evaluation of Dermaseptin-J4, providing critical data on its efficacy against microbial pathogens and cancer cells. These assays are designed to determine the peptide's activity in a biologically relevant context, assessing its ability to inhibit growth or kill target cells directly.

For antimicrobial activity assessment, a common method is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. These values are often determined using broth microdilution or agar (B569324) dilution methods. For instance, derivatives of Dermaseptin (B158304) S4, a related peptide, have been tested against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MICs ranging from 1 to 16 µg/ml. researchgate.net Time-kill kinetics assays are also employed to understand the speed at which the peptide exerts its bactericidal effects. Studies on Dermaseptin S4 derivatives have shown rapid bactericidal activity, reducing viable bacterial counts by several log units in as little as 30 minutes. researchgate.net

In the realm of antineoplastic research, cell viability and cytotoxicity assays are paramount. These assays measure the ability of this compound to selectively kill cancer cells while sparing healthy cells. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. microbiologics.com Dermaseptin B2, for example, has been shown to possess antiproliferative activity against various tumor cell lines. plos.org Cell-based ELISA (Enzyme-Linked Immunosorbent Assay) can be used to study the binding of the peptide to cancer cells, providing insights into its mechanism of action. plos.org For example, studies with biotinylated Dermaseptin B2 have been conducted on PC3 prostate cancer cells to investigate its binding characteristics. plos.org

Furthermore, the antiviral activity of dermaseptins has been evaluated using cell-based assays. Dermaseptin S4 has been shown to inhibit HIV-1 infection in P4-CCR5 indicator cells and human primary T lymphocytes. nih.gov These assays are crucial for determining the peptide's efficacy against various viral strains and understanding its mode of antiviral action, which can include direct disruption of the viral envelope. nih.gov

Table 1: Cell-Based Assays for this compound Efficacy

Assay Type Purpose Key Findings for Dermaseptin Family
Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration that inhibits microbial growth. Dermaseptin S4 derivatives show MICs of 1-16 µg/ml against various bacteria. researchgate.net
Minimum Bactericidal Concentration (MBC) Determines the lowest concentration that kills microbes. Dermaseptin S4 derivatives demonstrate rapid bactericidal effects. researchgate.net
Time-Kill Kinetics Measures the rate of microbial killing. Rapid reduction in viable CFU of E. coli and S. aureus. researchgate.net
Antineoplastic Assays
MTT Assay Measures cell viability and proliferation. Dermaseptin B2 shows antiproliferative activity against tumor cells. plos.org
Cell-Based ELISA Investigates peptide binding to cancer cells. Used to study the binding of Dermaseptin B2 to PC3 cells. plos.org
Antiviral Assays
HIV-1 Infection Assay Evaluates inhibition of viral infection in host cells. Dermaseptin S4 inhibits HIV-1 infection of T lymphocytes. nih.gov
Viral Capture and Transmission Assay Assesses prevention of viral spread between cells. Modified Dermaseptin S4 inhibits HIV-1 capture by dendritic cells and transmission to CD4+ T cells. nih.gov

Biofilm Inhibition and Eradication Assays

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antibiotics. rsc.org The ability of this compound to combat biofilms is a critical area of research. Assays to evaluate antibiofilm activity are categorized into those that measure the inhibition of biofilm formation and those that assess the eradication of pre-formed biofilms.

For biofilm inhibition, assays typically involve exposing planktonic bacteria to the peptide during the initial stages of biofilm development. frontiersin.org The crystal violet (CV) assay is a common method used to quantify biofilm biomass. In this assay, bacteria are grown in microtiter plates in the presence of varying concentrations of the peptide. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of dye retained, which correlates with the biofilm mass, is then measured spectrophotometrically.

To assess the eradication of established biofilms, mature biofilms are first grown in microtiter plates or on other surfaces. These pre-formed biofilms are then treated with the peptide for a specific duration. frontiersin.org The effectiveness of the peptide is determined by measuring the reduction in viable bacteria within the biofilm, often by colony-forming unit (CFU) counting after sonication and plating. Alternatively, metabolic assays like the resazurin (B115843) assay can be used to assess the viability of the remaining biofilm cells. nih.gov

Confocal laser scanning microscopy (CLSM) is a powerful tool used in conjunction with fluorescent dyes to visualize the three-dimensional structure of biofilms and the effect of the peptide on cell viability within the biofilm. For example, studies on Dermaseptin K4S4, a derivative of Dermaseptin S4, have utilized fluorescent binding and confocal microscopy to demonstrate a significant decrease in the viability of both planktonic and surface-attached bacteria, effectively halting biofilm formation under dynamic flow conditions. nih.gov These studies have shown that dermaseptin-derived peptides can exhibit concentration-dependent antibiofilm activities. nih.gov

Table 2: Biofilm Assays for this compound

Assay Type Purpose Methodology Example Key Findings for Dermaseptin Family
Biofilm Inhibition Assay To prevent the formation of new biofilms. Crystal Violet (CV) staining to quantify biofilm mass after exposure to the peptide during growth. frontiersin.org Dermaseptin derivatives demonstrate concentration-dependent inhibition of biofilm formation. nih.gov
Biofilm Eradication Assay To destroy pre-formed, mature biofilms. Treatment of established biofilms followed by CFU counting or metabolic assays (e.g., resazurin) to determine remaining viable cells. frontiersin.orgnih.gov Dermaseptin K4S4 significantly decreases the viability of bacteria in established biofilms. nih.gov
Confocal Laser Scanning Microscopy (CLSM) To visualize biofilm structure and cell viability. Use of fluorescent dyes (e.g., for live/dead staining) to image biofilms treated with the peptide. Confocal microscopy has shown that Dermaseptin K4S4 reduces the viability of surface-attached bacteria. nih.gov

Liposome-Based Membrane Disruption Studies

The primary mechanism of action for many antimicrobial peptides, including dermaseptins, is the disruption of microbial cell membranes. Liposome-based assays provide a simplified and controllable model system to study these peptide-membrane interactions. Liposomes are artificial vesicles composed of a lipid bilayer, which can be tailored to mimic the lipid composition of bacterial or mammalian cell membranes.

A common method to assess membrane disruption is the calcein (B42510) leakage assay. researchgate.net In this assay, the fluorescent dye calcein is encapsulated at a high, self-quenching concentration inside liposomes. When the peptide interacts with and disrupts the liposome (B1194612) membrane, calcein is released into the surrounding medium, leading to its dequenching and a measurable increase in fluorescence. researchgate.net This provides a real-time measure of membrane permeabilization.

The composition of the liposomes is a critical variable in these studies. To mimic bacterial membranes, liposomes are often prepared with a net negative charge, for example, by including anionic lipids like phosphatidylglycerol (PG). In contrast, zwitterionic lipids like phosphatidylcholine (PC) are used to model mammalian cell membranes. This allows for the investigation of the peptide's selectivity. Interestingly, studies on Dermaseptin S9 have shown that it can induce efficient permeabilization in zwitterionic PC vesicles but not in anionic PG vesicles, suggesting that electrostatic interactions are not the sole determinant of its activity. nih.gov

Transmission electron microscopy (TEM) can be used to visualize the morphological changes in liposomes upon interaction with the peptide, such as the formation of pores or the complete disintegration of the vesicles. researchgate.net These studies, combined with biophysical techniques, help to elucidate the specific molecular mechanism of membrane disruption, which can range from the formation of discrete pores (e.g., barrel-stave or toroidal pore models) to a more general "carpet-like" disruption of the membrane. nih.gov

Table 3: Liposome-Based Assays for this compound

Assay Type Purpose Methodology Example Key Findings for Dermaseptin Family
Calcein Leakage Assay To quantify membrane permeabilization. Encapsulation of self-quenching calcein in liposomes; peptide-induced leakage leads to increased fluorescence. researchgate.net Dermaseptin S9 induces leakage in zwitterionic liposomes. nih.gov
Liposome Composition Variation To assess selectivity for microbial vs. mammalian membranes. Using liposomes with different lipid compositions (e.g., anionic PG for bacteria, zwitterionic PC for mammals). Dermaseptin S9 shows unexpected selectivity for zwitterionic membranes. nih.gov
Transmission Electron Microscopy (TEM) To visualize peptide-induced morphological changes in liposomes. Imaging of liposomes before and after incubation with the peptide. Can reveal pore formation or complete vesicle disruption. researchgate.net

Ex Vivo Tissue Models for Permeation and Activity Studies

Ex vivo tissue models bridge the gap between in vitro cell culture and in vivo animal studies, offering a more physiologically relevant environment for assessing the permeation and activity of this compound. mdpi.com These models utilize excised tissues, such as human or animal skin, which retain much of their native structure and barrier function. xenometrix.chfrontiersin.org

For dermatological applications, excised human or porcine skin is often used in Franz diffusion cells. xenometrix.ch This system consists of a donor chamber, where the peptide formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The skin sample is mounted between the two chambers. Over time, samples are taken from the receptor fluid to quantify the amount of peptide that has permeated through the skin. This allows for the determination of permeation profiles and the assessment of how different formulations might enhance or hinder skin penetration.

Ex vivo models are also valuable for studying the peptide's activity in a more complex tissue environment. For example, the antimicrobial efficacy of this compound can be tested on skin explants that have been inoculated with bacteria. The reduction in bacterial load on the tissue surface can then be measured. Similarly, the antineoplastic effects can be evaluated using tumor tissue explants.

Furthermore, these models can be used to investigate the local tissue response to the peptide. Histological analysis of the treated tissue can reveal changes in tissue morphology, cell proliferation, and the expression of various biomarkers. nih.gov For instance, studies on damaged skin models have used ex vivo human skin to evaluate changes in stratum corneum thickness and the expression of barrier and inflammatory markers. frontiersin.org This provides crucial information on the peptide's potential for local toxicity or irritation.

Biophysical Techniques for Structural and Interaction Analysis

A deep understanding of this compound's mechanism of action requires detailed analysis of its three-dimensional structure and its interactions with target membranes at a molecular level. Several biophysical techniques are employed for this purpose. jic.ac.ukfrontiersin.org

Atomic Force Microscopy (AFM) allows for the visualization of membrane surfaces at the nanoscale. By imaging lipid bilayers supported on a solid substrate, AFM can directly observe the changes induced by the peptide, such as the formation of pores, channels, or other structural defects in the membrane. For example, AFM has been used to reveal morphological changes on the surface of Acinetobacter baumannii treated with a Dermaseptin derivative, K4S4(1-16). mdpi.com

Fluorescence Spectroscopy encompasses a range of techniques that use fluorescent probes to study peptide-membrane interactions. Tryptophan fluorescence is often used, as the emission spectrum of this amino acid is sensitive to its local environment. A blue shift in the emission maximum can indicate the insertion of the peptide into the hydrophobic core of the lipid bilayer. Fluorescence resonance energy transfer (FRET) can be used to measure the proximity between the peptide and the membrane or to study peptide aggregation.

Molecular Biology and Genetic Engineering Approaches for Peptide Production and Modification

The production of this compound for research and potential therapeutic use can be achieved through chemical synthesis or recombinant DNA technology. frontiersin.org While solid-phase peptide synthesis is effective for smaller peptides, recombinant production in microbial or other expression systems can be more cost-effective for larger quantities.

Genetic engineering techniques are employed to clone the gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, such as E. coli. nih.govmdpi.com The host cells then produce the peptide, which can be purified for subsequent studies. The design of the expression construct is critical and may include fusion partners to enhance expression levels and facilitate purification. The precursor proteins of some dermaseptins have been identified through the screening of cDNA libraries from frog skin. nih.gov

Furthermore, genetic engineering allows for the creation of modified versions of this compound with improved properties. frontiersin.org Site-directed mutagenesis can be used to substitute specific amino acids in the peptide sequence. This can be done to enhance antimicrobial potency, broaden the spectrum of activity, reduce toxicity to mammalian cells, or improve stability. For example, increasing the number of positive charges in Dermaseptin S4 was found to reduce its cytotoxicity without compromising its antiviral activity. nih.gov These engineered peptides can then be produced and evaluated using the various preclinical models described above.

Challenges and Considerations in Dermaseptin Based Therapeutic Development Preclinical Context

Peptide Stability and Proteolytic Degradation in Complex Biological Milieus

To counter this, several chemical modification strategies have been explored to enhance the stability of dermaseptin (B158304) and other AMPs:

D-Amino Acid Substitution: Replacing protease-susceptible L-amino acids with their D-enantiomers is a highly effective strategy. mdpi.comfrontiersin.org Since proteases are stereospecific, they cannot recognize and cleave the peptide bonds involving D-amino acids, significantly improving stability against enzymatic degradation. nih.govnih.gov For instance, a D-amino acid enantiomer of a dermaseptin derivative (DMPC-10B) showed remarkable resistance to hydrolysis by trypsin and chymotrypsin (B1334515) compared to its L-amino acid counterpart. nih.gov

Terminal Modifications: Capping the peptide terminals can protect against exopeptidases. N-terminal acetylation provides notable resistance against aminopeptidases, while C-terminal amidation can also contribute to stability, often synergistically with acetylation. plos.org C-terminal amidation is a common feature in many naturally occurring dermaseptins and is known to enhance antimicrobial efficacy. frontiersin.orgoup.com

Peptide Cyclization: Introducing cyclic structures, either through head-to-tail backbone cyclization or by forming disulfide bridges, can constrain the peptide's conformation. unisi.it This rigidity hinders protease access to cleavage sites, thereby increasing serum stability. plos.orgnih.gov

Incorporation of Non-Natural Amino Acids: The use of unnatural amino acids, such as ornithine, can also increase resistance to proteolysis. unisi.itfrontiersin.org

These modifications, while enhancing stability, must be carefully designed to avoid negatively impacting the peptide's antimicrobial activity or increasing its toxicity. mdpi.com

Table 1: Strategies to Enhance Proteolytic Stability of Dermaseptin and Other Antimicrobial Peptides

Modification StrategyMechanism of ActionExample/ObservationReference(s)
D-Amino Acid Substitution Proteases are stereospecific and do not recognize cleavage sites with D-amino acids.D-enantiomer of a dermaseptin derivative (DMPC-10B) showed high resistance to trypsin and chymotrypsin. nih.govnih.gov
N-Terminal Acetylation Blocks the activity of aminopeptidases that cleave peptides from the N-terminus.Significantly increases protease resistance in short AMPs, with even greater improvement when combined with C-terminal amidation. plos.org
C-Terminal Amidation Protects against carboxypeptidases and can enhance antimicrobial potency.A common feature in natural dermaseptins; improves antifungal potency in some analogues. frontiersin.orgajol.info
Peptide Cyclization Constrains the peptide structure, preventing protease access to cleavage sites.Backbone cyclization results in more proteolytically stable peptides. unisi.itplos.org
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.Can increase blood half-life and reduce proteolytic degradation. unisi.it

Strategies for Enhanced Delivery and Formulation (e.g., Nanoparticle-Based Systems, Hydrogel Formulations)

Beyond stability, ensuring that dermaseptins reach the site of infection at an effective concentration is critical. This requires advanced formulation strategies to protect the peptide from degradation and overcome biological barriers. frontiersin.org

Nanoparticle-Based Systems: Encapsulating or adsorbing dermaseptins onto nanoparticles (NPs) is a promising approach. Alginate nanoparticles, for example, have been used to carry Dermaseptin B2. mdpi.comresearchgate.net The electrostatic interactions between the negatively charged alginate and the positively charged peptide result in a formulation with enhanced antibacterial activity compared to the free peptide. mdpi.com This strategy can protect the peptide from the external environment and facilitate its delivery to the bacterial membrane. frontiersin.orgmdpi.com

Hydrogel Formulations: For topical or localized applications, hydrogels serve as excellent delivery vehicles. frontiersin.org Thermosensitive gels, which are liquid at cooler temperatures and form a gel at body temperature, can be loaded with dermaseptins for sustained local release. A study involving Dermaseptin-PP combined with paclitaxel (B517696) liposomes in a thermosensitive gel demonstrated slow-release characteristics, allowing the drug to remain fixed at a tumor site. nih.gov Such formulations are beneficial for treating chronic wound infections, where sustained antimicrobial action is required. nih.govasm.org

These delivery systems can improve the pharmacokinetic profile of dermaseptins, increase their local concentration, and reduce potential systemic toxicity. unisi.itfrontiersin.org

Table 2: Advanced Formulation Strategies for Dermaseptin Delivery

Formulation StrategyDermaseptin AnalogueKey FindingsPotential ApplicationReference(s)
Alginate Nanoparticles Dermaseptin B2 (DRS-B2)Adsorption onto alginate NPs resulted in a formulation with higher antibacterial activity against E. coli than the free peptide.Treatment of infections caused by Gram-negative bacteria. mdpi.comresearchgate.net
Thermosensitive Hydrogel Dermaseptin-PPCo-loaded into a poloxamer-based gel, it exhibited slow-release properties and longer retention in a tumor model.Localized chemotherapy and potentially chronic wound infections. nih.gov

Potential for Microbial Resistance Development to Dermaseptin-Based Agents

A key advantage of antimicrobial peptides over conventional antibiotics is their lower propensity to induce microbial resistance. researchgate.netmdpi.comeuropa.eumdpi.com This is largely attributed to their primary mechanism of action, which involves the rapid physical disruption of microbial cell membranes—a target that is difficult for bacteria to modify without compromising their own viability. asm.orgmdpi.comnih.gov

Studies on dermaseptin derivatives have substantiated this observation. In one study, serial passage of E. coli and S. aureus in sub-inhibitory concentrations of a Dermaseptin S4 derivative did not lead to the emergence of resistance. nih.gov In contrast, resistance to conventional antibiotics like ciprofloxacin (B1669076) and rifampin increased dramatically under the same conditions. nih.gov This suggests that dermaseptins could be effective against multidrug-resistant bacteria. nih.govnih.gov

However, the potential for resistance, while low, is not non-existent. Bacteria can develop intrinsic or acquired resistance to AMPs through several mechanisms: diva-portal.orgroyalsocietypublishing.org

Surface Modification: Bacteria can alter their surface charge, for example, by modifying lipopolysaccharides (LPS) or teichoic acids to reduce the electrostatic attraction of cationic AMPs. diva-portal.org

Protease Secretion: Pathogens can secrete proteases that specifically degrade AMPs. diva-portal.org

Efflux Pumps: Bacteria may use efflux pumps to actively transport AMPs out of the cell. royalsocietypublishing.org

Biofilm Formation: The extracellular matrix of biofilms can trap or repel AMPs, preventing them from reaching the bacterial cells. asm.orgroyalsocietypublishing.org

Therefore, while dermaseptins show a strong potential to circumvent common antibiotic resistance mechanisms, continuous surveillance and understanding of potential bacterial counter-strategies remain crucial in their preclinical evaluation. nih.gov

Comparative Analysis with Other Classes of Antimicrobial Peptides

Dermaseptins are part of a vast and diverse world of antimicrobial peptides. Comparing them to other major classes, such as Cathelicidins and Defensins, highlights their unique characteristics and therapeutic potential. nih.gov

Dermaseptins: Originating from amphibian skin, they are typically linear, cationic peptides that form an α-helical structure upon interacting with membranes. oup.comfrontiersin.org Their mechanism is often described as membrane-disruptive, following a "carpet-like" or "barrel-stave" model. nih.gov Derivatives of Dermaseptin S4 have been shown to be as potent as clinically tested AMPs like MSI-78 but with lower hemolytic activity, indicating a better selectivity profile. asm.org

Cathelicidins: This family of AMPs is found in mammals, including the human peptide LL-37. mdpi.com They are synthesized as inactive precursors and become active after cleavage. mdpi.com Like dermaseptins, many cathelicidins are linear and form α-helical structures, acting primarily by disrupting microbial membranes. mdpi.com They also play a significant role in modulating the host immune response. jmb.or.kr

Defensins: Found across eukaryotes, from plants to humans, defensins are characterized by a β-sheet-rich structure stabilized by multiple disulfide bonds. frontiersin.orgmdpi.com This rigid structure contributes to their high stability. They are classified into α-, β-, and θ-defensins based on their disulfide bridging pattern. mdpi.com Defensins exert their antimicrobial effect through membrane permeabilization and can also have immunomodulatory functions. mdpi.comrsc.org

The structural diversity among these peptide classes—α-helical for dermaseptins versus β-sheet for defensins—influences their specific activities and stability. The lower propensity for resistance development is a shared, crucial feature among these different AMP families, positioning them as a vital area of research in the post-antibiotic era. researchgate.netmdpi.com

Table 3: Comparative Overview of Major Antimicrobial Peptide Classes

FeatureDermaseptinsCathelicidinsDefensins
Primary Source Amphibian Skin (e.g., Phyllomedusa frogs)Mammals (e.g., human LL-37), Amphibians, ReptilesMammals, Insects, Plants
Typical Structure Linear, form amphipathic α-helix in membranesLinear, form amphipathic α-helixβ-sheet core stabilized by 3-4 disulfide bonds
Key Structural Feature Cationic, often with a conserved N-terminal domainConserved "cathelin" pro-domain, variable C-terminal peptideHighly conserved cysteine residue pattern
Primary Mechanism Membrane disruption ("carpet-like" or "barrel-stave" models)Membrane disruption, pore formationMembrane permeabilization, pore formation
Additional Functions Antifungal, antiparasitic, antitumor activitiesImmunomodulation, chemotaxisImmunomodulation, chemotaxis, enzyme inhibition
Reference(s) oup.comnih.govfrontiersin.org frontiersin.orgmdpi.com frontiersin.orgmdpi.comrsc.org

Q & A

Q. How can researchers optimize peptide concentration ranges for cytotoxicity assays?

  • Methodological Answer: Use logarithmic dilution series (e.g., 0.1–100 μM) to capture full dose-response dynamics. Include time-course experiments (e.g., 1–24 hours) to assess time-dependent effects. Validate with reproducibility checks across independent experimental batches .

Q. What validation steps ensure the specificity of this compound's membrane interactions?

  • Methodological Answer: Perform competition assays with non-cytotoxic peptides to test binding specificity. Use mutant microbial strains (e.g., lipopolysaccharide-deficient E. coli) to isolate membrane targets. Confirm results with cryo-EM or fluorescence microscopy to visualize peptide localization .

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